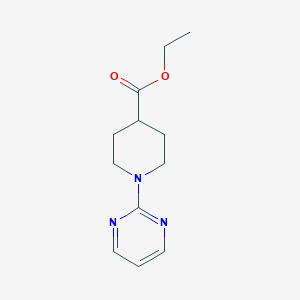
3,3-Dichloro-2-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-2-methyloxolane, also known as DCMO, is a synthetic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in water and has a boiling point of 116°C. DCMO has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-2-methyloxolane is not well-understood, but it is believed to involve the formation of reactive intermediates, such as epoxides and halohydrins, which can react with nucleophiles, such as amino acids and DNA bases. 3,3-Dichloro-2-methyloxolane has been shown to induce DNA damage and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
3,3-Dichloro-2-methyloxolane has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to induce DNA damage and inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. Physiologically, 3,3-Dichloro-2-methyloxolane has been shown to cause respiratory and cardiovascular effects, such as bronchoconstriction and hypotension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dichloro-2-methyloxolane has several advantages for lab experiments, including its high solubility in water and its ability to react with nucleophiles. However, 3,3-Dichloro-2-methyloxolane has several limitations, including its potential toxicity and its reactivity with biological molecules, which can interfere with experimental results.
Direcciones Futuras
There are several future directions for the study of 3,3-Dichloro-2-methyloxolane. One direction is to investigate its potential as an anticancer agent, given its ability to induce DNA damage and apoptosis in cancer cells. Another direction is to study its interactions with biological molecules, such as proteins and nucleic acids, to better understand its mechanism of action. Additionally, the development of new synthesis methods for 3,3-Dichloro-2-methyloxolane could improve its yield and purity, making it more useful for scientific research.
Métodos De Síntesis
3,3-Dichloro-2-methyloxolane can be synthesized using different methods, including the reaction of 3-chloropropene with formaldehyde in the presence of a catalyst, the reaction of 3-chloropropene with paraformaldehyde in the presence of a catalyst, and the reaction of 2-chloro-2-methylpropane with paraformaldehyde in the presence of a catalyst. The yield and purity of 3,3-Dichloro-2-methyloxolane depend on the method used for its synthesis.
Aplicaciones Científicas De Investigación
3,3-Dichloro-2-methyloxolane has been used in various scientific research applications, including the synthesis of other compounds, such as 3,3-dichloro-2-methyloxolan-2-ol and 3,3-dichloro-2-methyl-1,4-dioxane. 3,3-Dichloro-2-methyloxolane has also been used as a solvent for the extraction of natural products, such as flavonoids and alkaloids, from plants. Moreover, 3,3-Dichloro-2-methyloxolane has been used as a reagent in the synthesis of polymers, such as poly(ethylene oxide) and polyurethanes.
Propiedades
Número CAS |
116986-79-9 |
|---|---|
Nombre del producto |
3,3-Dichloro-2-methyloxolane |
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
3,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3 |
Clave InChI |
MOAUAANYLSFEHR-UHFFFAOYSA-N |
SMILES |
CC1C(CCO1)(Cl)Cl |
SMILES canónico |
CC1C(CCO1)(Cl)Cl |
Sinónimos |
Furan, 3,3-dichlorotetrahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




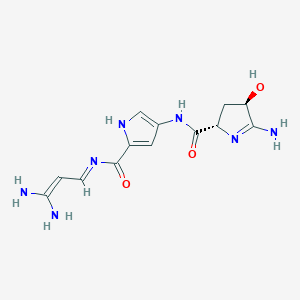
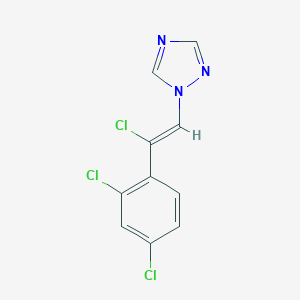
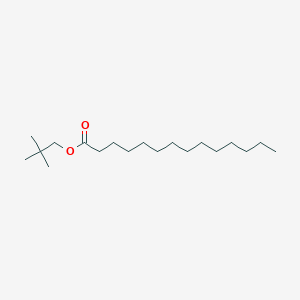
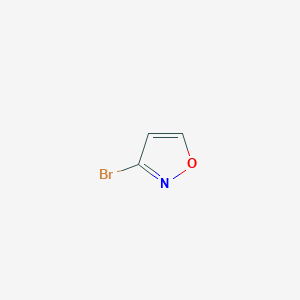
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
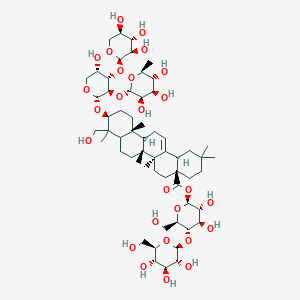

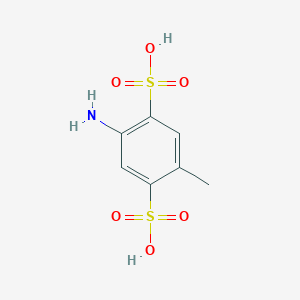
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
